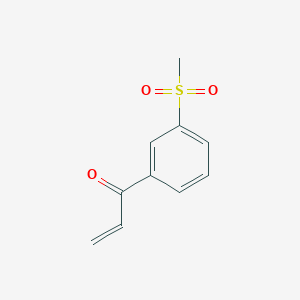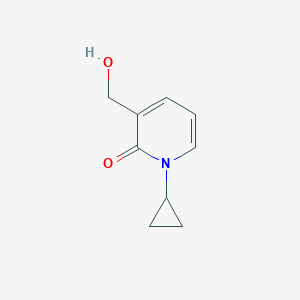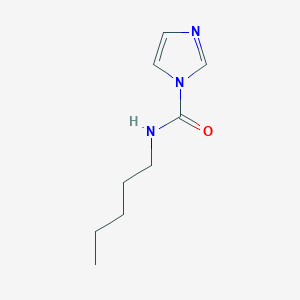
1-(3-Methanesulfonylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methanesulfonylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methanesulfonyl group attached to the phenyl ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Methanesulfonylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
1-(3-Methanesulfonylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated one.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Methanesulfonylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Methanesulfonylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways related to inflammation or cancer .
Comparación Con Compuestos Similares
1-(3-Methanesulfonylphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
- (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
These compounds share a similar α,β-unsaturated carbonyl system but differ in their substituents on the phenyl rings. The presence of different substituents can significantly influence their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C10H10O3S |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
1-(3-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h3-7H,1H2,2H3 |
Clave InChI |
DVZWPYSAEGZMFK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)




![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)


![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
![(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)
